2-Fluoro-I CEP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

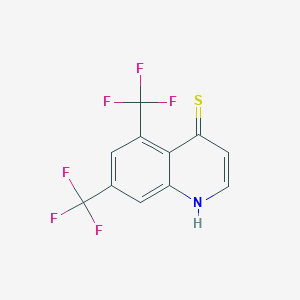

2-Fluoro-I CEP, also known by its IUPAC name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is a powerful biomedical agent widely utilized in therapeutic applications against diverse ailments. It is particularly known for its role in inhibiting specific enzymes and receptors implicated in the advancement of neoplastic conditions and the proliferation of tumors.

Méthodes De Préparation

The synthesis of 2-Fluoro-I CEP involves several steps, including the use of commercially available 2′-fluoronucleoside triphosphates . The polymerase-directed synthesis of 2′-fluoro modified DNA is a key method, utilizing thermostable DNA polymerases such as Pfu (exo−), Vent (exo−), Deep Vent (exo−), and UITma . These enzymes incorporate 2′-fluoronucleotides with reasonable efficiency, which is crucial for the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

Analyse Des Réactions Chimiques

2-Fluoro-I CEP undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the compound enhances its stability and resistance to nucleophilic attack . Common reagents used in these reactions include nucleophiles such as amines and thiols, which can react with the electrophilic centers in the compound . Major products formed from these reactions include substituted derivatives of this compound, which retain the core structure of the compound while introducing new functional groups .

Applications De Recherche Scientifique

2-Fluoro-I CEP has a wide range of scientific research applications. In chemistry, it is used in the synthesis of oligonucleotides for gene-targeting and suppression studies . In biology, it is utilized in the development of RNA therapeutics, where its incorporation into RNA oligonucleotides increases thermal stability and nuclease resistance . In medicine, this compound is employed in the treatment of neoplastic conditions due to its ability to inhibit specific enzymes and receptors involved in tumor proliferation. Additionally, it has industrial applications in the production of nucleic acid-based therapeutics .

Mécanisme D'action

The mechanism of action of 2-Fluoro-I CEP involves its precise targeting of specific enzymes and receptors. The compound inhibits the activity of these molecular targets, thereby impeding the proliferation and metastasis of tumors. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of neoplastic growth.

Comparaison Avec Des Composés Similaires

2-Fluoro-I CEP is unique due to its specific fluorine modification, which enhances its stability and resistance to nucleophilic attack . Similar compounds include other fluorinated nucleosides such as 2′-fluoro-2′-deoxyarabinosyladenine and 2′-fluoro-5-methyluridine . These compounds share the fluorine modification but differ in their specific molecular structures and applications . The unique structure of this compound allows for its precise targeting of enzymes and receptors, making it particularly effective in therapeutic applications.

Propriétés

Formule moléculaire |

C54H67FN7O10PSi |

|---|---|

Poids moléculaire |

1052.2 g/mol |

Nom IUPAC |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C54H67FN7O10PSi/c1-36(2)61(37(3)4)73(69-32-15-31-56)71-47-45(34-68-54(39-16-13-12-14-17-39,40-20-26-43(65-8)27-21-40)41-22-28-44(66-9)29-23-41)70-51(48(47)72-74(10,11)53(5,6)7)60-35-57-46-49(60)58-52(55)59-50(46)67-33-30-38-18-24-42(25-19-38)62(63)64/h12-14,16-29,35-37,45,47-48,51H,15,30,32-34H2,1-11H3 |

Clé InChI |

XABRTQBSJSMHIN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)